molecular formula C12H9ClN4O B11858244 5-(Chloromethyl)-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one CAS No. 1227417-79-9

5-(Chloromethyl)-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one

Cat. No.: B11858244
CAS No.: 1227417-79-9
M. Wt: 260.68 g/mol
InChI Key: WZIPDUUXDBOGQV-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach is the catalytic oxidation of N-(2-pyridyl)guanidines using air oxygen and a copper bromide/1,10-phenanthroline system .

Industrial Production Methods

Industrial production methods for this compound may involve the use of heterogeneous catalysts supported on magnetic nanoparticles. For example, Schiff base zinc(II) complexes supported on magnetite nanoparticles have been used to catalyze the synthesis of triazolopyrimidines under mild conditions . This method offers advantages such as ease of catalyst recovery and reuse.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidative cyclization of N-(2-pyridyl)amidines leads to the formation of triazolopyrimidines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For example, triazolopyrimidine derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)-2-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one is unique due to its specific structural features and the presence of the chloromethyl group, which imparts distinct reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

1227417-79-9

Molecular Formula

C12H9ClN4O

Molecular Weight

260.68 g/mol

IUPAC Name

5-(chloromethyl)-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C12H9ClN4O/c13-7-9-6-10(18)17-12(14-9)15-11(16-17)8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15,16)

InChI Key

WZIPDUUXDBOGQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NC(=CC(=O)N3N2)CCl

Origin of Product

United States

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